molecular formula C9H8ClFO2 B2410897 2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane CAS No. 1603348-67-9

2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane

Cat. No.: B2410897
CAS No.: 1603348-67-9
M. Wt: 202.61
InChI Key: HVEIYWINXDTLEG-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a chlorofluorophenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane typically involves the reaction of 3-chloro-2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane involves its ability to react with various biological molecules. The oxirane ring can interact with nucleophilic sites in proteins and other biomolecules, leading to modifications that can affect their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-2-fluorophenoxy)methyl]-2-methyl-oxirane
  • (3-Chloro-2-fluorophenyl)methanamine

Uniqueness

Compared to similar compounds, 2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane is unique due to its specific combination of a chlorofluorophenyl group and an oxirane ring. This structure imparts distinct reactivity and potential biological activities that are not observed in other related compounds .

Properties

IUPAC Name

2-[(3-chloro-2-fluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-2-1-3-8(9(7)11)13-5-6-4-12-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEIYWINXDTLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C(=CC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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